Ac-D-Ala-OH (N-Acetyl-D-alanine) is a stable, N-acetylated D-amino acid derivative widely procured as a chiral building block, a specific enzyme substrate, and a functional pharmaceutical excipient. Unlike transiently protected amino acids, the acetyl group provides a permanent N-terminal cap, altering the molecule's solubility, crystallization behavior, and binding affinity. Commercially, it is utilized in the enzymatic resolution of racemic alanine mixtures, as an essential inducer for D-amino acid oxidase (D-AO) production, and as a stabilizing excipient in liquid glycopeptide antibiotic formulations where it mimics the natural D-Ala-D-Ala bacterial cell wall target to prevent active pharmaceutical ingredient (API) degradation .
Substituting Ac-D-Ala-OH with its L-enantiomer (Ac-L-Ala-OH) or unacetylated D-alanine fundamentally disrupts both enzymatic and formulation workflows. In chiral resolution, aminoacylase enzymes are strictly stereoselective; they rapidly hydrolyze Ac-L-Ala-OH while leaving Ac-D-Ala-OH intact, making substitution impossible . In pharmaceutical formulation, unacetylated D-alanine lacks the N-terminal block required to properly interact with the aglycon binding pocket of glycopeptide antibiotics, failing to provide the thermodynamic stability required to prevent vancomycin aggregation in aqueous solutions[1]. Furthermore, using bulky, base-labile protecting groups like Fmoc-D-Ala-OH introduces unwanted lipophilicity and requires downstream deprotection steps, rendering them unsuitable as permanent excipients or stable enzyme inducers.
In industrial chiral resolution processes, racemic N-acetyl-DL-alanine is subjected to aminoacylase. The enzyme exhibits strict stereospecificity, rapidly hydrolyzing the L-enantiomer to L-alanine while Ac-D-Ala-OH remains completely resistant to hydrolysis. This differential reactivity allows for the quantitative separation of the D-enantiomer .
| Evidence Dimension | Aminoacylase-catalyzed hydrolysis rate |
| Target Compound Data | Ac-D-Ala-OH (Hydrolysis rate ~ 0%, remains intact) |
| Comparator Or Baseline | Ac-L-Ala-OH (Rapidly hydrolyzed to free L-alanine) |
| Quantified Difference | Near 100% difference in enzymatic cleavage susceptibility |
| Conditions | Aqueous aminoacylase resolution assay |
Ensures high-purity recovery of the D-enantiomer in bulk chiral manufacturing without product degradation.
Ac-D-Ala-OH is utilized as a critical stabilizing excipient in aqueous vancomycin formulations. By mimicking the terminal D-Ala-D-Ala sequence of bacterial peptidoglycan, Ac-D-Ala-OH binds specifically to the antibiotic's aglycon pocket. Formulating vancomycin with Ac-D-Ala-OH maintains pH stability (pH 4-6) and prevents degradation over long-term storage, a function where unacetylated D-alanine or L-amino acids fail to provide equivalent thermodynamic stabilization [1].
| Evidence Dimension | Liquid formulation stability of Vancomycin |
| Target Compound Data | Ac-D-Ala-OH (Prevents aggregation and degradation in 0.1-10% w/v vancomycin solutions) |
| Comparator Or Baseline | Unacetylated D-Alanine or L-amino acids (Insufficient binding affinity to stabilize the aglycon pocket) |
| Quantified Difference | Enables long-term stable aqueous storage vs. rapid degradation |
| Conditions | Aqueous glycopeptide solution (pH 4-6) |
Crucial for pharmaceutical procurement teams formulating ready-to-use liquid glycopeptide antibiotics that require extended shelf life.
In the biotechnological production of D-amino acid oxidase, the D-configuration of the inducer is strictly required. Ac-D-Ala-OH and D-alanine act as potent inducers, increasing specific D-AO activity up to 12.5-fold compared to baseline. In contrast, L-alanine is merely metabolized as a carbon source and fails to trigger the peroxisomal induction of the enzyme [1].
| Evidence Dimension | Specific D-AO enzyme induction activity |
| Target Compound Data | Ac-D-Ala-OH / D-Alanine (Induces D-AO activity up to ~2.7-4.0 μkat/g dry biomass) |
| Comparator Or Baseline | L-Alanine (Metabolized without activating transcription) |
| Quantified Difference | 12.5-fold increase in specific enzyme activity |
| Conditions | Fusarium oxysporum bioreactor cultivation |
Dictates the selection of fermentation precursors for the commercial production of D-AO enzymes used in cephalosporin synthesis.
Directly following from its specific binding to the aglycon pocket, Ac-D-Ala-OH is the excipient of choice for stabilizing ready-to-use aqueous solutions of vancomycin and related antibiotics, preventing aggregation and extending shelf life [1].
Leveraging its complete resistance to aminoacylase, Ac-D-Ala-OH is utilized in the bulk industrial resolution of racemic alanine mixtures, allowing the L-isomer to be hydrolyzed and separated while the D-isomer is retained and subsequently recovered .
Due to its stereospecific recognition by fungal regulatory pathways, Ac-D-Ala-OH is procured as a fermentation additive to induce the high-yield production of D-amino acid oxidase (D-AO), an enzyme critical for downstream pharmaceutical synthesis[2].
Because it provides a stable, N-acetylated mimic of the bacterial cell wall terminus, Ac-D-Ala-OH is used as a standardized substrate in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assays to quantify the binding affinity of novel antibiotics targeting the D-Ala-D-Ala pocket .